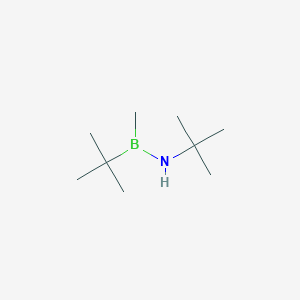
N,1-Di-tert-butyl-1-methylboranamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-Di-tert-butyl-1-methylboranamine: is an organoboron compound that features a boron atom bonded to a nitrogen atom, which is further substituted with two tert-butyl groups and one methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Di-tert-butyl-1-methylboranamine typically involves the reaction of tert-butylamine with a boron-containing reagent under controlled conditions. One common method includes the reaction of tert-butylamine with borane (BH3) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: N,1-Di-tert-butyl-1-methylboranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2) to form boron-containing oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield boron-hydride derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and catalysts
Major Products Formed:
Oxidation: Boron oxides
Reduction: Boron-hydride derivatives
Substitution: Substituted boron amines
Aplicaciones Científicas De Investigación
Chemistry: N,1-Di-tert-butyl-1-methylboranamine is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds. It serves as a precursor for the synthesis of complex boron-containing compounds and materials .
Biology: In biological research, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment .
Industry: this compound is utilized in the production of advanced materials, such as boron-containing polymers and ceramics, which exhibit enhanced mechanical and thermal properties .
Mecanismo De Acción
The mechanism of action of N,1-Di-tert-butyl-1-methylboranamine involves its ability to form stable complexes with various molecules through boron-nitrogen interactions. The boron atom in the compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates the formation of stable adducts. These interactions are crucial in its applications in drug delivery and material synthesis .
Comparación Con Compuestos Similares
- N-tert-Butyl-1,1-dimethylallylamine
- N,N-Dimethylformamide di-tert-butyl acetal
- Di-tert-butyl dicarbonate
Comparison: N,1-Di-tert-butyl-1-methylboranamine is unique due to the presence of both tert-butyl and methyl groups attached to the boron-nitrogen framework. This structural feature imparts distinct steric and electronic properties, making it more versatile in forming stable complexes compared to similar compounds. Additionally, its ability to participate in a wide range of chemical reactions further enhances its utility in various applications .
Propiedades
Número CAS |
110078-49-4 |
|---|---|
Fórmula molecular |
C9H22BN |
Peso molecular |
155.09 g/mol |
Nombre IUPAC |
N-[tert-butyl(methyl)boranyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H22BN/c1-8(2,3)10(7)11-9(4,5)6/h11H,1-7H3 |
Clave InChI |
NQGOFDZKVHEZCQ-UHFFFAOYSA-N |
SMILES canónico |
B(C)(C(C)(C)C)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


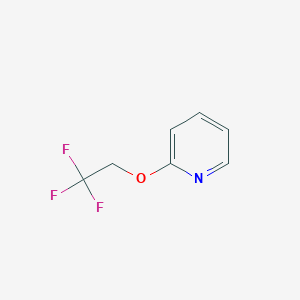
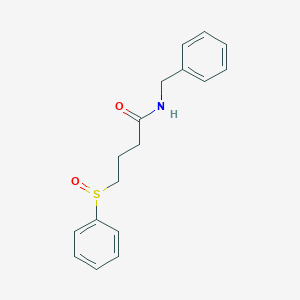
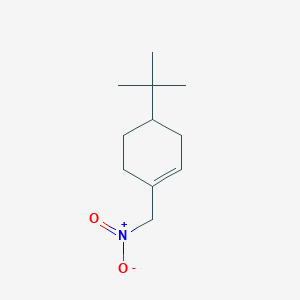


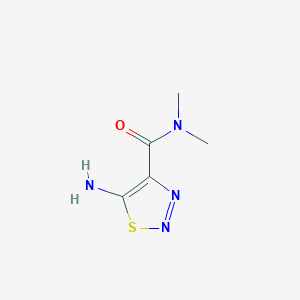
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
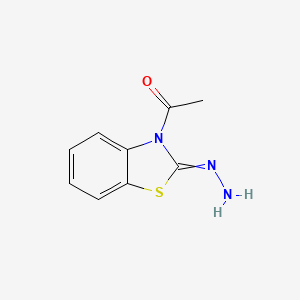
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
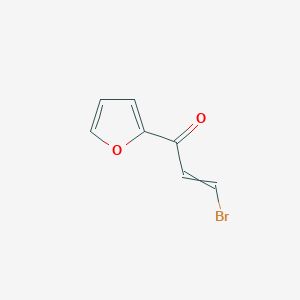
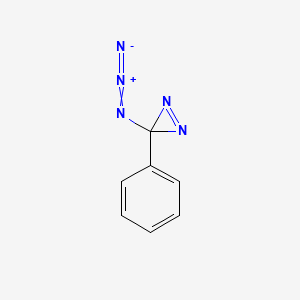
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

